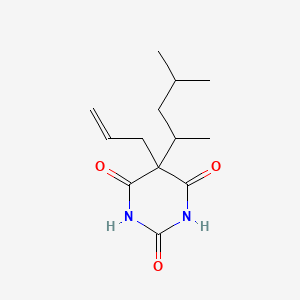

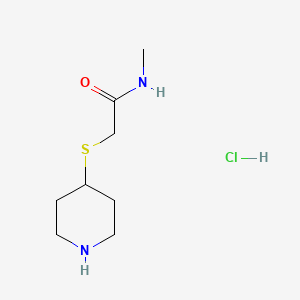

![molecular formula C7H9NO3 B1431290 2-Oxo-3-azabicyclo[3.1.1]heptane-1-carboxylic acid CAS No. 1780210-09-4](/img/structure/B1431290.png)

2-Oxo-3-azabicyclo[3.1.1]heptane-1-carboxylic acid

Descripción general

Descripción

“2-Oxo-3-azabicyclo[3.1.1]heptane-1-carboxylic acid” is a compound that belongs to the class of 3-azabicyclo[3.1.1]heptanes . These compounds are of interest in medicinal chemistry research as they can be considered as saturated analogues of pyridine . They have been incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine fragment .

Synthesis Analysis

A general approach to synthesize 3-azabicyclo[3.1.1]heptanes involves the reduction of spirocyclic oxetanyl nitriles . This transformation has been studied for its mechanism, scope, and scalability . A practical synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes has also been developed, which involves the photochemical decomposition of CHF2-substituted pyrazolines .

Molecular Structure Analysis

The core structure of 3-azabicyclo[3.1.1]heptanes has similar angles between the exit vectors (119–120°), a similar distance between substituents (4.8–5.0 Å), and similar physicochemical properties . This makes them suitable as bioisosteres of benzenes .

Chemical Reactions Analysis

The synthesis of 3-azabicyclo[3.1.1]heptanes involves a reduction reaction . The reaction proceeds efficiently with a broad array of substrates . The products could be further functionalized to build up a library of bridged aza-bicyclic structures .

Aplicaciones Científicas De Investigación

Conformationally Restricted Analogs

- Synthesis and Applications: Researchers have synthesized various analogs, such as 2-azabicyclo[3.1.1]heptane-1-carboxylic acids, which demonstrate potential in medicinal chemistry for modulating drug properties and introducing new intellectual properties (Radchenko et al., 2009).

Morpholine Amino Acids

- Medicinal Chemistry Use: The synthesis of morpholine amino acids, such as 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid, is highlighted for their role as compact modules in medicinal chemistry. These structures can potentially affect the physicochemical and pharmacokinetic properties of drug candidates (Kou et al., 2017).

Aza‐Diels‐Alder Reactions

- Synthesis of Derivatives: Derivatives of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates have been synthesized via Aza-Diels-Alder reactions, showcasing the versatility of this compound in asymmetric synthesis (Waldmann & Braun, 1991).

Enantiopure Analogues

- Development of Restricted Analogs: The synthesis of enantiomerically pure 2-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acids, analogs of 3-hydroxyproline, has been described. These compounds are valuable precursors in the synthesis of other pharmaceutical compounds (Avenoza et al., 2002).

Unnatural Amino Acids

- Efficient Synthesis for Medicinal Chemistry: Studies have demonstrated the synthesis of 3-azabicyclo[4.1.0]heptane-1-carboxylic acid, an unnatural amino acid, which might be useful as a building block in medicinal chemistry due to its bicyclic nature and conformational constraints (Napolitano et al., 2010).

Applications in Drug Discovery

- Synthesis of Bridged Amino Acids: Novel scaffolds with rigid inherent three-dimensional conformation have been synthesized, such as bridged amino acids containing morpholine and pyrrolidine motifs. These compounds are utilized in drug discovery for optimizing drug properties (Wu et al., 2016).

Functional Diversity

- Synthetic Approach to γ-Amino Acid Analogues: A versatile synthetic approach to C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes as carbon-atom bridged morpholines has been communicated. These are used to create backbone-constrained analogues of FDA-approved drugs (Garsi et al., 2022).

Peptide Engineering and Peptidomimetic Drug Design

- Scalable Synthesis: Research has focused on the scalable synthesis of 3,5-methanonipecotic acid (3-azabicyclo[3.1.1]heptane-1-carboxylic acid), a nonchiral β-amino acid, for potential use in peptide engineering and peptidomimetic drug design (Tymtsunik et al., 2013).

Direcciones Futuras

The future directions in the research of 3-azabicyclo[3.1.1]heptanes could involve exploring their potential applications in medicinal chemistry, given their interesting properties and structural similarities to pyridine . Further studies could also focus on improving the synthesis methods and exploring new transformations .

Propiedades

IUPAC Name |

2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c9-5-7(6(10)11)1-4(2-7)3-8-5/h4H,1-3H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAHVTGOXEGKHMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1(C(=O)NC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxo-3-azabicyclo[3.1.1]heptane-1-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-7-methyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine dihydrochloride](/img/structure/B1431207.png)

![4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]piperidine hydrochloride](/img/structure/B1431209.png)

![Methyl 2-[(piperidin-4-ylmethyl)sulfanyl]acetate hydrochloride](/img/structure/B1431210.png)

![Methyl 2-[(piperidin-3-ylmethyl)sulfanyl]acetate hydrochloride](/img/structure/B1431213.png)

![tert-butyl N-[(6-hydroxyquinolin-5-yl)methyl]carbamate](/img/structure/B1431223.png)

![(7R,8aS)-2-benzyl-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1431224.png)

![3-[Methyl(phenyl)amino]butanoic acid](/img/structure/B1431225.png)

![4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1431226.png)